N-(2-Methoxyethyl)isopropylamine
Description
Contextual Significance in Modern Organic Synthesis
The importance of N-(2-Methoxyethyl)isopropylamine in contemporary organic synthesis lies in its function as a versatile building block. cymitquimica.comtcichemicals.com It is a secondary amine featuring both an isopropyl group and a 2-methoxyethyl group attached to a central nitrogen atom. nih.gov This specific combination of substituents imparts a dual character to the molecule: the bulky isopropyl group provides lipophilicity and steric influence, while the flexible 2-methoxyethyl chain introduces polarity and potential for hydrogen bonding.
This structural duality makes it a valuable intermediate for constructing larger, more complex molecules with tailored properties. The constituent parts of this compound are themselves significant in applied chemistry. Isopropylamine (B41738) is a fundamental building block used in the preparation of numerous pharmaceuticals and a wide array of herbicides and pesticides, including atrazine (B1667683) and glyphosate. wikipedia.org Furthermore, the strategic inclusion of a methoxyethyl group is a known tactic in medicinal chemistry to modulate a molecule's physicochemical properties, such as solubility and membrane permeability.
The value of combining an isopropylamino group and a methoxyethyl moiety within a single, larger molecule is exemplified by the structure of the well-known beta-blocker, metoprolol. Metoprolol's chemical structure is (±)1-(isopropylamino)-3-[p-(2-methoxyethyl) phenoxy]-2-propanol, demonstrating the successful application of these two functional groups in the design of a therapeutically significant agent. This underscores the rationale for utilizing building blocks like this compound in the development of new chemical entities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-(2-methoxyethyl)propan-2-amine | cymitquimica.com |
| Molecular Formula | C₆H₁₅NO | cymitquimica.comnih.gov |
| Molecular Weight | 117.19 g/mol | cymitquimica.comtcichemicals.com |
| CAS Number | 104678-18-4 | tcichemicals.comnih.gov |
| Physical State | Colorless to Almost Colorless Clear Liquid | cymitquimica.comtcichemicals.com |
| Purity | >98.0% (GC) | tcichemicals.com |
| InChI Key | UMCVTLHNNUEZDO-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.com |
Historical Development and Evolution of Research Perspectives
Specific historical details on the first synthesis of this compound are not extensively documented in readily available literature. However, its development can be understood within the broader context of progress in organic amine chemistry. The synthesis of simple secondary amines through methods like the reaction of a primary amine (isopropylamine) with an alkyl halide (such as 2-methoxyethyl chloride) represents a classic and long-established synthetic route.
The evolution of research perspectives on a molecule like this compound has likely transitioned from its existence as a simple organic compound to its recognition as a specialized synthetic intermediate. Initially, it would have been one of countless amines achievable through standard reactions. However, with the rise of medicinal and materials chemistry, which demand fine control over molecular properties, the perspective shifted. Researchers began to view such compounds not just as products, but as tools. The deliberate combination of a steric group (isopropyl) and a polar, flexible chain (methoxyethyl) reflects a more modern, design-oriented approach to chemical synthesis, where pre-functionalized building blocks are sought to streamline the construction of target molecules with desired characteristics. The use of related structural motifs in patents for complex molecules dating back several decades suggests that the strategic value of these components has been recognized for some time.
Scope and Objectives of Current Academic Inquiry
Current academic and industrial research involving this compound is focused on its application as a synthetic intermediate. cymitquimica.comtcichemicals.com The primary objective is to incorporate this compound into novel, larger molecules to explore their potential in fields such as medicinal chemistry, agrochemistry, and materials science.
The research scope includes utilizing the amine's nucleophilic character to engage in a variety of chemical reactions. These reactions typically involve forming new carbon-nitrogen bonds, allowing for the attachment of the N-(2-methoxyethyl)isopropyl moiety to different molecular scaffolds. The goal is to systematically create derivatives and libraries of new compounds. These compounds can then be screened for specific biological activities or material properties.
The academic inquiry aims to understand how the unique structural features of this compound influence the properties of the final products. For instance, researchers might investigate how the interplay between the bulky isopropyl group and the polar methoxyethyl group affects a drug candidate's binding affinity to a receptor or how it influences the properties of a novel polymer or surfactant. The synthesis of such new chemical entities is a critical step in the discovery process for new functional materials and therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2)7-4-5-8-3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCVTLHNNUEZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338869 | |
| Record name | N-(2-Methoxyethyl)isopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104678-18-4 | |
| Record name | N-(2-Methoxyethyl)isopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Methoxyethyl)isopropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N 2 Methoxyethyl Isopropylamine and Its Derivatives
Direct Synthetic Routes to N-(2-Methoxyethyl)isopropylamine
The direct synthesis of this compound can be accomplished through several classical amine formation reactions.
Alkylation Reactions Utilizing Precursors
A primary and straightforward method for synthesizing this compound is through the nucleophilic substitution reaction between isopropylamine (B41738) and a suitable 2-methoxyethyl halide, such as 2-bromo-1-methoxyethane or 2-chloro-1-methoxyethane. In this SN2 reaction, the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbon of the 2-methoxyethyl halide and displacing the halide to form the desired this compound. sciencemadness.orgyoutube.com To prevent overalkylation, which would lead to the formation of a tertiary amine, it is crucial to control the stoichiometry of the reactants, typically by using an excess of isopropylamine. sciencemadness.orgyoutube.com The reaction is often carried out in a suitable solvent and may require heating to proceed at a reasonable rate. sciencemadness.org
A base is sometimes added to neutralize the hydrohalic acid byproduct formed during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. sciencemadness.org
Table 1: Precursors for Alkylation Reaction
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Isopropylamine | 2-bromo-1-methoxyethane | This compound |
Other Established Synthetic Approaches for Amine Formation
Reductive amination represents another powerful and widely used method for the synthesis of this compound. youtube.comsigmaaldrich.comlibretexts.org This two-part process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comlibretexts.orglibretexts.org
To synthesize this compound via this route, one could react 2-methoxyacetaldehyde with isopropylamine to form an intermediate imine. This imine is then reduced in situ using a suitable reducing agent. youtube.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂/catalyst). sigmaaldrich.comlibretexts.orgyoutube.com Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion over the carbonyl starting material. youtube.comyoutube.com
Alternatively, acetone (B3395972) can be reacted with 2-methoxyethylamine, followed by reduction of the resulting imine to yield this compound. google.com
Advanced Synthetic Approaches for Structural Analogs and Derivatives
The synthesis of structural analogs and derivatives of this compound allows for the systematic exploration of structure-activity relationships in various applications. These modifications can be targeted at the amine nitrogen, the 2-methoxyethyl chain, or the isopropyl group.
Derivatization Strategies at the Amine Nitrogen Center
The secondary amine functionality of this compound allows for further derivatization at the nitrogen atom.
Alkylation and Arylation: The nitrogen can be further alkylated or arylated to form tertiary amines. acs.org This can be achieved by reacting this compound with various alkyl halides, aryl halides, or other electrophilic reagents under appropriate conditions. acs.org
Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides. This transformation introduces a carbonyl group adjacent to the nitrogen, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
Formation of Sulfonamides: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.
Synthetic Modifications of the 2-Methoxyethyl Moiety
The 2-methoxyethyl group offers several sites for synthetic modification. nih.govbiosyn.comnih.gov
Ether Cleavage and Re-alkylation: The methyl ether can be cleaved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide to yield the corresponding alcohol, N-isopropyl-2-aminoethanol. This alcohol can then be re-alkylated with different alkyl halides to introduce a variety of ether functionalities.
Chain Extension or Shortening: Analogs with different alkoxylethyl chains can be synthesized by starting with the appropriately substituted haloalkane in the initial alkylation step. For example, using 1-bromo-3-methoxypropane (B1268092) would result in an N-(3-methoxypropyl)isopropylamine analog.
Introduction of Functional Groups: The alkyl chain can be modified to include other functional groups. For instance, starting materials with additional functionalities on the ethyl chain can be employed in the initial synthesis.
Chemical Alterations to the Isopropyl Group
The isopropyl group can also be a target for chemical modification to create a library of analogs.
Varying the Alkyl Substituent: Instead of starting with isopropylamine, other primary amines can be used in the synthetic routes described in section 2.1. For example, using tert-butylamine (B42293) would lead to N-(2-methoxyethyl)-tert-butylamine, while using cyclopropylamine (B47189) would yield N-cyclopropyl-N-(2-methoxyethyl)amine. This allows for the exploration of steric and electronic effects of the alkyl group on the properties of the final molecule.
Introduction of Functionality: While direct functionalization of the isopropyl group is challenging, using a functionalized amine as a starting material is a more feasible approach. For instance, starting with an amino alcohol like 2-amino-3-methyl-1-butanol (B100882) would introduce a hydroxyl group on the alkyl substituent.
Incorporation of this compound Motifs into Complex Molecular Architectures
The this compound moiety serves as a crucial building block in the synthesis of more complex, high-value molecules, particularly in the pharmaceutical industry. Its incorporation is pivotal in the creation of certain beta-adrenergic blockers. A prominent example is the synthesis of Metoprolol, a widely used cardioselective β₁-adrenergic antagonist.
The synthesis of Metoprolol involves a multi-step process where a precursor containing the 4-(2-methoxyethyl)phenol (B22458) group is reacted with epichlorohydrin. epo.org This reaction forms a key epoxide intermediate, specifically 1,2-epoxy-3-[4-(2-methoxyethyl)phenoxy]propane. The subsequent and final step involves the nucleophilic ring-opening of this epoxide with isopropylamine. This addition introduces the isopropylamino group, completing the core structure of Metoprolol, which is chemically named 1-isopropylamino-3-[4-(2-methoxyethyl)phenoxy]-2-propanol. epo.org This synthetic route highlights a convergent strategy where the N-(2-methoxyethyl)phenyl and the isopropylamino-propanol fragments are assembled to construct the final complex architecture. epo.org
Asymmetric Synthesis and Chiral Control
While this compound itself is an achiral molecule, its derivatives, such as the previously mentioned Metoprolol, often contain stereocenters, making asymmetric synthesis a critical area of study. The biological activity of such chiral molecules is frequently dependent on the specific stereoisomer.
Enantioselective Preparation Strategies for Chiral this compound Derivatives
The enantioselective synthesis of chiral derivatives is paramount for producing therapeutically effective single-enantiomer drugs. nih.gov For derivatives like Metoprolol, where the chirality resides in the propanol (B110389) backbone, strategies often focus on the asymmetric opening of a prochiral epoxide or the asymmetric reduction of a corresponding ketone.
The enantioselective reduction of imines or iminium intermediates is a powerful strategy for producing a wide range of chiral amines. google.com This can be achieved through catalytic asymmetric hydrogenation. This method involves using a transition metal catalyst combined with a chiral ligand to stereoselectively reduce an imine precursor, yielding an enantiomerically enriched amine. google.com While not directly applied to this compound in the provided sources, this general methodology is a cornerstone for creating chiral amine derivatives.
Another key approach is the use of a "chiral pool," synthesizing the target molecule from a naturally occurring chiral starting material. nih.gov For instance, the synthesis of the drug Tezacaftor utilizes commercially available (R)-glycidyl benzyl (B1604629) ether to introduce chirality onto an aniline (B41778) derivative through an acid-catalyzed ring-opening reaction. nih.gov A similar strategy could be envisioned for derivatives of this compound, starting with a chiral epoxide to build the amino alcohol side chain.
Diastereoselective Synthesis and Stereoisomer Control
When a target molecule contains multiple stereocenters, controlling the relative configuration of each center (diastereoselectivity) becomes essential. Diastereoselective synthesis is crucial for isolating a single, pure stereoisomer from a number of possibilities. Methodologies often rely on substrate control, where existing stereocenters in the molecule direct the formation of new ones, or reagent control, using chiral reagents or catalysts to favor the formation of one diastereomer over others.
For example, the 1,3-dipolar cycloaddition reaction between nitrones and alkenes can generate isoxazolidines with multiple stereocenters. elsevierpure.com The stereochemical outcome of such reactions is highly dependent on the geometry of the reactants and the reaction conditions. Similarly, intramolecular reactions, such as the tandem hydrogen abstraction promoted by an alkoxy radical, have been used for the stereoselective synthesis of complex spiroketals, demonstrating how radical reactions can be controlled to achieve high diastereoselectivity. researchgate.net These principles are applicable to the synthesis of complex derivatives of this compound that may contain multiple chiral centers.
Application of Chiral Catalysts and Auxiliary Systems
The development of chiral catalysts and auxiliaries is fundamental to modern asymmetric synthesis. These tools enable the conversion of achiral starting materials into chiral products with high enantiomeric excess.
Chiral Catalysts: Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are widely used for the enantioselective hydrogenation of imines to produce chiral amines. google.com These metals are paired with chiral phosphine (B1218219) ligands, which create a chiral environment around the metal center, dictating the stereochemical outcome of the reduction.
| Catalyst System | Application Example | Enantiomeric Excess (ee) | Reference |
| (R)-[(Me-BPE)Rh(cod)BF₄] | Asymmetric hydrogenation of an NH-imine hydrochloride salt | 43.1% | google.com |
| [Ir(cod)₂Cl]₂ + (R,S)-PFP-P(tBu)₂ | Asymmetric hydrogenation of an NH-imine hydrochloride salt | 76.9% | google.com |
| [(R)-(tol-BINAP)RuCl₂]₂·Et₃N | Asymmetric hydrogenation of an NH-imine hydrochloride salt | 38.6% | google.com |
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. youtube.com Readily prepared auxiliaries, such as those derived from naturally occurring α-amino acids (e.g., 4-chiral 2,2-dialkyloxazolidines), can be attached to a molecule to control the stereochemistry of subsequent reactions. capes.gov.br This approach allows for the formation of a desired stereoisomer, after which the auxiliary can be cleaved and potentially recycled. youtube.com
Reaction Optimization and Process Scale-Up Studies
Moving from laboratory-scale synthesis to industrial production requires rigorous optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and high product quality.
Methodologies for Yield Enhancement and Selectivity Control
Optimizing the synthesis of this compound and its derivatives involves a systematic study of various reaction parameters to maximize yield and minimize the formation of byproducts.
Reductive Amination: The synthesis of related secondary amines, such as N-methyl isopropylamine, has been optimized using reductive amination. One method involves reacting acetone with monomethylamine in the presence of a Raney's nickel catalyst containing molybdenum. google.com Key parameters that were optimized include temperature, pressure, and reactant ratios.
| Parameter | Optimized Condition | Outcome | Reference |
| Catalyst | Raney's Nickel with 5% Molybdenum | High activity and selectivity | google.com |
| Temperature | 40-50 °C | Controlled reaction rate | google.com |
| Pressure | 0.5-1 MPa (Hydrogen) | Efficient hydrogenation | google.com |
| Reactant Ratio | Acetone:Monomethylamine (1:1.1 mol) | High conversion | google.com |
| Overall Yield | 95.3% | google.com |
N-Alkylation: For direct N-alkylation reactions, the choice of base and solvent is critical for achieving high chemoselectivity towards the desired secondary amine over the tertiary amine byproduct. Studies on the N-alkylation of primary amines with alkyl halides have shown that cesium carbonate is a highly effective base, often leading to excellent yields of the mono-alkylated product without the need for a catalyst. researchgate.net The solvent also plays a significant role, with DMF (N,N-dimethylformamide) often proving superior to other solvents like DMSO or THF in these systems. researchgate.net
Process Parameters: In the gas-phase synthesis of isopropylamine from acetone, ammonia, and hydrogen, controlling reaction conditions is key to achieving high selectivity. Using a mixed catalyst of nickel-base and quartz sand, a selectivity of 100% for isopropylamine can be achieved under optimized conditions. google.com
| Parameter | Optimized Range | Reference |
| Reaction Temperature | 70-130 °C | google.com |
| Reaction Pressure | Atmospheric to 0.4 MPa | google.com |
| Molar Ratio (Acetone:H₂:NH₃) | 1:3:4 - 4.6 | google.com |
| Acetone Liquid Hourly Space Velocity | 0.1 - 0.5 h⁻¹ | google.com |
These examples of reaction optimization demonstrate that a careful selection of catalysts, reagents, and process parameters is essential for the efficient and selective synthesis of this compound and its related compounds.
Integration of Green Chemistry Principles in Synthetic Pathways
The application of green chemistry principles to the synthesis of amines, including this compound and its derivatives, aims to reduce the environmental footprint of manufacturing processes. rsc.org This involves a holistic approach that considers everything from the starting materials to the final product, focusing on minimizing waste and hazard. sigmaaldrich.comacs.org
A core tenet of green chemistry is the use of renewable feedstocks. Traditionally, chemical synthesis relies on depletable fossil fuels. However, significant research is now directed at producing amines from biomass, the most abundant renewable carbon source on Earth. acs.orgeuropa.eursc.org Lignocellulose, amino acids, and other biomass-derived oxygenates are being explored as starting materials for valuable amine compounds. acs.orgrsc.orgchemistryviews.org This approach not only provides a sustainable alternative but also offers new, efficient pathways to complex molecules due to the inherent functionality of biomass. rsc.org
Catalysis is another cornerstone of green amine synthesis. Catalytic reactions are preferred over stoichiometric ones because they use small amounts of catalysts to convert large quantities of reactants, thereby minimizing waste. sigmaaldrich.com A prominent example in amine synthesis is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov This method facilitates the N-alkylation of amines using alcohols, where the only byproduct is water, leading to high atom economy. nih.govscilit.com This process typically involves a metal catalyst that temporarily "borrows" hydrogen from an alcohol to form a carbonyl intermediate, which then reacts with an amine to form an imine. The borrowed hydrogen then reduces the imine to the final alkylated amine. nih.gov Various catalysts based on ruthenium, titanium, and other metals have been developed for this highly efficient and selective transformation. nih.govacs.org
The choice of solvents and the reduction of unnecessary intermediate steps, such as the use of protecting groups, are also critical. sigmaaldrich.comacs.org The ideal green synthesis avoids hazardous organic solvents in favor of safer alternatives like water or, in some cases, proceeds under solvent-free conditions. nih.gov Enzymatic methods, which operate in aqueous environments under mild conditions, are also gaining traction for their high specificity, which can eliminate the need for protecting groups. acs.orgnih.gov
To quantify the "greenness" of a synthetic route, researchers can use metrics like those found in the CHEM21 toolkit, which assesses factors such as atom economy, energy consumption, and waste generation. rsc.orgrsc.org
| Green Chemistry Principle | Traditional Approach | Green/Sustainable Approach | Benefit |
| Feedstock | Petrochemical-based (e.g., alkyl halides) | Biomass-derived alcohols and amino acids acs.orgchemistryviews.org | Renewable source, reduces reliance on fossil fuels. |
| Atom Economy | Often low, with stoichiometric byproducts (e.g., salts). | High, especially in "Borrowing Hydrogen" methods where water is the only byproduct. nih.gov | Minimizes waste generation. |
| Catalysis | Use of stoichiometric reagents. | Employs recyclable, non-noble metal or enzymatic catalysts. acs.orgnih.gov | Reduces waste, increases efficiency, lowers energy requirements. |
| Solvents | Use of volatile, hazardous organic solvents. | Use of water, greener solvents (e.g., cyclopentyl methyl ether), or solvent-free conditions. nih.govnih.gov | Improves safety and reduces environmental pollution. |
| Derivatization | Frequent use of protecting/deprotecting groups. | Avoided through highly selective catalysts like enzymes. acs.org | Reduces number of steps, reagent use, and waste. |
Advanced Reactor Design and Process Intensification Considerations
Process intensification has emerged as a transformative strategy in chemical manufacturing, aiming to develop smaller, safer, more energy-efficient, and environmentally friendly production processes. pharmasalmanac.commdpi.com This is achieved by integrating multiple operations into a single unit and using novel equipment designs. numberanalytics.com For the synthesis of this compound and other fine chemicals, this often involves a shift from traditional batch reactors to advanced continuous flow systems. pharmasalmanac.com
Flow Chemistry and Microreactors:
Continuous flow chemistry is a key technology in process intensification. mdpi.com Reactions are performed in a continuous stream through a network of tubes or channels, rather than in a large tank. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing. pharmasalmanac.com The high surface-area-to-volume ratio in flow reactors, especially in microreactors (which have channels with diameters in the micrometer to millimeter range), allows for extremely efficient heat exchange. numberanalytics.comnumberanalytics.com This enhanced control significantly improves safety, particularly for highly exothermic reactions like some nitrations or alkylations, which can be hazardous in large-scale batch processing. pharmasalmanac.comcetjournal.it
For amine synthesis, flow reactors offer several advantages:
Enhanced Safety: Small reaction volumes minimize the risk associated with hazardous reagents or runaway reactions. pharmasalmanac.com
Improved Yield and Selectivity: Precise control over reaction conditions often leads to fewer unwanted side reactions and a purer product. pharmasalmanac.com
Rapid Scalability: Increasing production capacity can often be achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than designing and building a larger, more complex reactor.
Process Automation: Continuous systems are well-suited for automation and real-time monitoring, ensuring consistent product quality. mdpi.com
| Parameter | Batch Reactor | Continuous Flow Reactor | Advantage of Flow Reactor |
| Heat Transfer | Limited by surface-to-volume ratio; can lead to hotspots. | Excellent due to high surface-to-volume ratio. numberanalytics.com | Enhanced safety, better control over exothermic reactions. |
| Mixing | Can be inefficient, leading to local concentration gradients. | Highly efficient and rapid. pharmasalmanac.com | Higher selectivity and yield, more consistent product quality. |
| Reaction Volume | Large, leading to significant inventory of hazardous materials. | Small, minimizing potential hazards. cetjournal.it | Inherently safer process. |
| Scalability | Complex; requires re-engineering of vessels and process conditions. | Simpler; achieved by extending run time or numbering-up. | Faster and more cost-effective scale-up. |
| Process Control | Slower response to changes in temperature or pressure. | Precise, real-time control over parameters. mdpi.com | Improved process reliability and product consistency. |
The integration of these advanced reactor designs with green chemistry principles represents the future of chemical manufacturing. By combining sustainable feedstocks and catalytic methods with the efficiency and safety of flow chemistry, the synthesis of compounds like this compound can be achieved with significantly reduced cost and environmental impact. mdpi.compharmafeatures.com
Mechanistic Investigations of Reactions Involving N 2 Methoxyethyl Isopropylamine
Elucidation of Reaction Pathways and Intermediate Formation
The reaction pathways of N-(2-Methoxyethyl)isopropylamine are largely dictated by the interplay between its nucleophilic amine nitrogen and the neighboring methoxyethyl group.
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. msu.edu This nucleophilicity is the driving force for a variety of reactions, most notably nucleophilic substitution and addition reactions. In a typical SN2 reaction with an alkyl halide, the nitrogen atom attacks the electrophilic carbon, displacing the halide leaving group. msu.edulibretexts.org
The reaction proceeds via a single transition state where the new C-N bond is forming concurrently with the breaking of the C-X (halide) bond. ucsb.eduorganic-chemistry.org The rate of this reaction is influenced by both steric and electronic factors. The isopropyl group attached to the nitrogen presents moderate steric hindrance, which can affect the approach of the nucleophile to the electrophile.
This initial product is an ammonium (B1175870) salt. chemguide.co.ukchemguide.co.uk Depending on the reaction conditions, a base may be used to deprotonate the nitrogen, yielding the neutral substituted amine. libretexts.org
The methoxyethyl group is not merely a passive substituent; it can actively participate in reactions, influencing both their rate and regioselectivity. The oxygen atom in the methoxy (B1213986) group possesses lone pairs of electrons and can function as an internal nucleophile in a phenomenon known as neighboring group participation or anchimeric assistance.
In reactions where a carbocation intermediate might form, or in reactions involving the ethyl chain, the ether oxygen can stabilize a positive charge through the formation of a cyclic oxonium ion intermediate. This intramolecular participation can significantly accelerate the rate of reaction compared to an analogous amine without the ether functionality.
For instance, in the solvolysis of a derivative where the ethyl group has a leaving group, the reaction could proceed as follows:
Step 1: Leaving group departure with anchimeric assistance. The ether oxygen attacks the carbon atom bearing the leaving group, forming a five-membered cyclic oxonium ion intermediate. This is often the rate-determining step.
Step 2: Nucleophilic attack. An external nucleophile then attacks the oxonium ion, leading to the final product.
This participation ensures that the stereochemistry of the reaction is often retained.
The stereochemistry of reactions involving this compound is of significant interest, particularly when chiral centers are involved. In SN2 reactions, a complete inversion of configuration is expected at the electrophilic carbon. organic-chemistry.org
Transition state theory provides a framework for understanding the energetics and geometry of the highest energy point along the reaction coordinate. wikipedia.orgmasterorganicchemistry.com For an SN2 reaction, the transition state is trigonal bipyramidal, with the nucleophile and the leaving group in apical positions. The steric bulk of the isopropyl group on the nitrogen and the substituents on the electrophile will influence the energy of this transition state and thus the reaction rate.
In cases of neighboring group participation, the transition state for the formation of the cyclic oxonium ion will have a specific geometry that dictates the stereochemical outcome. masterorganicchemistry.com Stereoselective reactions, where one stereoisomer is formed preferentially, are common in such systems. khanacademy.org
Kinetic Studies and Rate Law Determination
Rate = k[this compound][R-X] github.io
This rate law indicates that both the amine and the alkyl halide are involved in the rate-determining step, which is consistent with an SN2 mechanism. libretexts.org The rate constant, k, is dependent on temperature, the solvent, and the nature of the reactants.
To determine the rate law experimentally, one would typically measure the initial rate of the reaction at varying concentrations of the reactants.
Table 1: Hypothetical Kinetic Data for the Reaction with Methyl Iodide
| Experiment | [this compound] (mol/L) | [CH₃I] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻³ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻³ |
| 3 | 0.1 | 0.2 | 2.4 x 10⁻³ |
Characterization of Transient Reaction Intermediates
The direct observation and characterization of transient intermediates are challenging but provide invaluable proof for a proposed reaction mechanism. wikipedia.org Techniques such as low-temperature NMR, stopped-flow spectroscopy, and mass spectrometry can be employed to detect and characterize these short-lived species. nih.govrsc.orgnih.gov
In reactions involving this compound, potential intermediates include:
Protonated Amine: In acidic conditions, the amine will be protonated, which deactivates its nucleophilicity.
Ammonium Salts: The initial products of nucleophilic substitution reactions. chemguide.co.uk
Cyclic Oxonium Ions: Formed through neighboring group participation of the methoxyethyl group.
Enamines: If the reaction conditions promote elimination from a larger substrate.
Spectroscopic techniques can provide structural information. For example, in ¹H NMR, the formation of an ammonium salt would lead to a downfield shift of the protons adjacent to the nitrogen. The formation of a cyclic oxonium ion would result in characteristic shifts for the methoxy and ethyl protons. Advanced techniques like cryo-spray mass spectrometry can be used to isolate and analyze charged intermediates.
Application of Computational Chemistry in Mechanism Prediction
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain experimentally. numberanalytics.comarxiv.org Density Functional Theory (DFT) is a common method used to model reaction pathways. organic-chemistry.org
For this compound, computational studies can be used to:
Model Reaction Pathways: Calculate the energies of reactants, transition states, intermediates, and products to map out the potential energy surface of a reaction. arxiv.org
Analyze Transition State Geometries: Determine the three-dimensional structure of transition states, which can explain stereochemical outcomes.
Predict Kinetic Parameters: Estimate activation energies, which are related to the reaction rate.
Investigate the Role of the Solvent: Model the effect of different solvents on the reaction mechanism.
Table 2: Hypothetical Calculated Activation Energies (DFT) for Competing Pathways
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |
| SN2 with CH₃Cl | [TS1] | 22.5 |
| Neighboring Group Participation | [TS2] | 18.2 |
| Elimination (E2) | [TS3] | 25.8 |
These hypothetical calculations would suggest that for a suitable substrate, the pathway involving neighboring group participation is kinetically favored due to its lower activation energy. Computational studies can thus guide experimental work by predicting the most likely reaction outcomes. ufl.eduresearchgate.net
Applications of N 2 Methoxyethyl Isopropylamine in Advanced Organic Synthesis
N-(2-Methoxyethyl)isopropylamine as a Fundamental Building Block
As a bifunctional molecule containing both a nucleophilic secondary amine and an ether linkage, this compound serves as a useful precursor for constructing more complex molecular frameworks. Its incorporation into a target molecule introduces both steric bulk from the isopropyl group and a flexible, coordinating methoxyethyl chain.
Nitrogen-containing heterocycles are core structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. nih.govacs.org The synthesis of these rings often relies on the annulation or condensation of acyclic precursors containing nitrogen. As a secondary amine, this compound can act as the key nitrogen source for building various heterocyclic systems.
While specific examples detailing the use of this compound in heterocycle synthesis are not extensively documented in dedicated studies, its utility can be inferred from established synthetic methodologies. It can serve as a nucleophile in reactions with bifunctional electrophiles to form saturated heterocycles. For instance, reaction with dihalides, epoxides, or activated diols could lead to the formation of substituted piperazines, morpholines, or other related six-membered rings. The compound's structure makes it a logical candidate for creating heterocycles where one of the nitrogen substituents is the N-(2-methoxyethyl)isopropyl group, which can subsequently influence the molecule's solubility, lipophilicity, and metabolic stability.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocycle Class | Required Co-reagent Type | Potential Synthetic Route |
| Substituted Piperazines | 1,2-Dihaloethane or equivalent | Double N-alkylation |
| Substituted Morpholines | Bis(2-chloroethyl) ether | Double N-alkylation |
| Benzodiazepine Derivatives | 2-Aminobenzoyl chloride | Amidation followed by cyclization |
| Imidazolidinones | Isocyanate and α-haloacyl halide | Multi-step condensation/cyclization |
Polyamines and molecules with multiple amine functionalities are crucial in biochemistry and materials science. researchgate.net this compound can be employed as a building block in the stepwise synthesis of complex polyamines. Its secondary amine nature allows it to be used as a "capping" agent to terminate the growth of a polyamine chain, preventing further polymerization or reaction at that site.
Alternatively, it can be incorporated within a larger polyamine structure. For example, a primary amine could be reacted with an electrophile, and this compound could then be introduced to react with another functional site on the same molecule. This would yield a complex, unsymmetrical polyamine architecture where the specific properties of the N-(2-methoxyethyl)isopropyl moiety—such as its ability to chelate metal ions via its nitrogen and oxygen atoms—could be exploited.
Role in Catalysis
The structural features of this compound make it an intriguing candidate for applications in catalysis, particularly as a ligand for transition metals.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While many secondary amines are known to act as organocatalysts, for example, in the formation of enamines for asymmetric synthesis, the use of this compound for this purpose is not well-documented in scientific literature. Its potential as a precursor to more complex organocatalytic structures, however, remains a possibility for future exploration.
The most significant potential application of this compound in catalysis is as a ligand for transition metals. acs.org Its structure is ideally suited for it to function as a bidentate, or two-point, ligand. It can coordinate to a metal center through both the nitrogen atom of the amine and the oxygen atom of the methoxy (B1213986) group, forming a stable five-membered chelate ring. Such ligands, often referred to as "N,O-ligands," are of great interest in homogeneous catalysis. nih.gov
The combination of a "soft" amine donor and a "hard" ether donor makes this compound a hemilabile ligand. This means the metal-oxygen bond can be relatively weak and reversibly dissociate, opening up a coordination site on the metal for a substrate to bind during a catalytic cycle. This property can be highly beneficial for catalytic efficiency. The design of palladium, rhodium, and iridium catalysts with bidentate ligands is a well-established strategy for reactions like cross-coupling, hydrogenation, and hydroformylation.
Table 2: Potential Coordination of this compound with Transition Metals
| Transition Metal | Potential Complex Type | Potential Catalytic Application |
| Palladium (Pd) | [Pd(N,O)Cl₂] | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |
| Rhodium (Rh) | [Rh(N,O)(CO)Cl] | Hydroformylation, Hydrogenation |
| Iridium (Ir) | [Ir(N,O)(COD)]⁺ | Asymmetric Hydrogenation, C-H Activation |
| Nickel (Ni) | [Ni(N,O)Br₂] | Olefin Polymerization |
| Copper (Cu) | [Cu(N,O)₂]²⁺ | Atom Transfer Radical Polymerization (ATRP) |
The effectiveness of a ligand in catalysis is governed by a delicate balance of its steric and electronic properties, which collectively define the coordination environment around the metal center. researchgate.net this compound possesses distinct features that would predictably influence catalytic performance.
Table 3: Analysis of Steric and Electronic Contributions
| Substituent Group | Parameter Type | Predicted Effect on Catalyst Performance |
| Isopropyl Group | Steric | - Creates a crowded coordination sphere.- Can enhance enantioselectivity in asymmetric catalysis.- May promote reductive elimination. |
| Amine Nitrogen | Electronic | - Strong σ-donor, increases electron density on the metal.- Facilitates oxidative addition.- Serves as a strong anchor point for the ligand. |
| Methoxyethyl Group | Electronic & Steric | - Oxygen atom acts as a hemilabile, weak σ-donor.- Enables formation of a stable 5-membered chelate ring.- Flexible ethyl backbone allows for conformational adjustments. |
Participation in Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex products from three or more starting materials in a single step. These reactions are highly valued for their efficiency, atom economy, and ability to generate libraries of structurally diverse molecules. While specific research detailing the participation of this compound in MCRs is not widely documented in readily available literature, its structural features as a secondary amine suggest its potential as a key component in well-known MCRs such as the Ugi and Passerini reactions.
The Ugi reaction is a four-component reaction that typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org As a secondary amine, this compound could theoretically serve as the amine component in this reaction. The general mechanism involves the formation of an iminium ion from the reaction of the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate.
The Passerini reaction is a three-component reaction between a carbonyl compound, a carboxylic acid, and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov While the classical Passerini reaction does not involve an external amine, variations and related MCRs could potentially incorporate this compound to introduce specific functionalities into the final product.
The utility of amines in MCRs is to introduce a nitrogen-containing scaffold, which is a common feature in many biologically active compounds and pharmaceuticals. The methoxyethyl group in this compound could further influence the solubility and binding properties of the resulting MCR products.
| Multi-Component Reaction | Reactants | Typical Product | Potential Role of this compound |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Amine component |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Not a direct component in the classic reaction |
Contributions to the Development of Synthetic Routes for Complex Molecules
The synthesis of complex molecules, particularly those with pharmaceutical or biological activity, often relies on the use of specialized building blocks that introduce specific structural motifs and functional groups. This compound's classification as a heterocyclic building block precursor and a synthetic reagent highlights its importance in this context. Nitrogen-containing heterocycles are a prominent feature in a vast number of pharmaceuticals and agrochemicals. msesupplies.com
The structural elements of this compound make it a valuable precursor for the synthesis of more complex structures. The secondary amine can act as a nucleophile or be transformed into various other functional groups. The methoxyethyl moiety can participate in hydrogen bonding or be cleaved to reveal a hydroxyl group for further functionalization.
While specific, named complex molecules synthesized directly from this compound are not extensively detailed in the available literature, its role as an intermediate suggests its use in the early stages of multi-step syntheses. The development of synthetic routes often involves the strategic use of such building blocks to construct a larger, more intricate molecular framework. For example, secondary amines are crucial in the synthesis of many alkaloids and other natural product analogues.
The table below outlines the potential contributions of the structural features of this compound to the synthesis of complex molecules.
| Structural Feature | Potential Synthetic Application | Example of Target Moiety |
| Secondary Amine | Nucleophilic addition, N-alkylation, N-acylation, formation of enamines | Heterocyclic rings (e.g., piperidines, pyrrolidines), amides, sulfonamides |
| Isopropyl Group | Introduction of a bulky, lipophilic substituent to influence steric interactions and solubility | Sterically hindered active sites of enzymes |
| Methoxyethyl Group | Modification of polarity and solubility, potential for ether cleavage to a primary alcohol | Introduction of hydroxyl groups for further reaction, improving pharmacokinetic properties |
Spectroscopic and Advanced Analytical Research Methodologies for N 2 Methoxyethyl Isopropylamine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like N-(2-Methoxyethyl)isopropylamine. core.ac.uk It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.
One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum would reveal distinct signals for the methoxy (B1213986) protons, the methylene (B1212753) protons of the ethyl group, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the amine proton. The chemical shift (δ) of each signal provides clues about the electronic environment of the protons, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, confirming the connectivity. core.ac.uk
For unambiguous assignment and to establish the full carbon skeleton, two-dimensional (2D) NMR experiments are employed. core.ac.uk
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon atom in the molecule based on the known proton assignments.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons over two or three bonds. core.ac.uk For instance, it would show a correlation between the isopropyl methine proton and the carbon of the adjacent methylene group, confirming the N-isopropyl fragment's connection to the methoxyethyl moiety.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, mapping out the proton-proton networks within the molecule, such as the chain of protons in the methoxyethyl group.
A hypothetical table of expected NMR chemical shifts for this compound is presented below.
| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key HMBC Correlations |
| Isopropyl CH₃ | ~1.0-1.1 (d) | ~22-24 | Isopropyl CH, Methylene C adjacent to N |
| Isopropyl CH | ~2.7-2.9 (sept) | ~48-50 | Isopropyl CH₃, Methylene C adjacent to N |
| N-H | ~1.5-2.5 (br s) | N/A | Isopropyl CH, Methylene C adjacent to N |
| N-CH₂ | ~2.6-2.8 (t) | ~50-52 | Isopropyl CH, Methoxy C, O-CH₂ |
| O-CH₂ | ~3.4-3.6 (t) | ~70-72 | N-CH₂, Methoxy C |
| OCH₃ | ~3.2-3.4 (s) | ~58-60 | O-CH₂ |
Note: Values are estimates based on typical chemical shifts for similar functional groups. d=doublet, t=triplet, sept=septet, br s=broad singlet.
This compound is a flexible molecule due to the presence of several single bonds capable of rotation. nih.gov This conformational flexibility can be studied using Dynamic NMR (DNMR) techniques. nih.gov By analyzing NMR spectra at various temperatures, it is possible to study processes like bond rotation and nitrogen inversion.
At low temperatures, the rate of these dynamic processes may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature increases, these signals may broaden and coalesce into a single time-averaged signal. The study of these changes allows for the calculation of the energy barriers associated with these conformational exchanges. nih.gov This is particularly relevant for understanding how the molecule might interact with other species or surfaces, as its shape is not static. nih.gov For derivatives of this compound, restricted rotation around newly formed bonds, such as an amide bond, can lead to the presence of distinct cis and trans isomers observable by NMR. mdpi.com
Mass Spectrometry (MS) in Reaction Monitoring and Product Characterization
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to deduce its structure by analyzing its fragmentation patterns. In synthetic chemistry, MS is invaluable for monitoring the progress of a reaction, such as the formation of the target amine via reductive amination or nucleophilic substitution. numberanalytics.comstudymind.co.uk
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the product from reactants and byproducts, providing real-time information on reaction conversion and purity.
A particularly powerful MS technique for quantitative analysis is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). proteomics.com.au This method, typically performed on a triple quadrupole mass spectrometer, offers high specificity and sensitivity. nih.gov For this compound (MW: 117.19), the first quadrupole (Q1) would be set to select the protonated molecular ion ([M+H]⁺, m/z 118.2). This parent ion is then fragmented in the second quadrupole (collision cell), and a specific, characteristic fragment ion is monitored by the third quadrupole (Q3). This two-stage mass filtering minimizes interferences from complex sample matrices, enabling robust quantification. proteomics.com.aunih.gov
Table of Potential Mass Spectrometry Fragments for this compound
| Ion | m/z (Mass/Charge Ratio) | Proposed Structure/Origin |
|---|---|---|
| [M+H]⁺ | 118.2 | Protonated Parent Molecule |
| [M-CH₃]⁺ | 102.1 | Loss of a methyl group from the isopropyl moiety |
| C₄H₁₀N⁺ | 72.1 | Cleavage at the ether bond, fragment containing the nitrogen |
| C₃H₇O⁺ | 59.1 | Cleavage yielding the methoxyethyl cation |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
While this compound is achiral, its derivatives can be synthesized to contain one or more chiral centers. For such chiral derivatives, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration. nih.govrsc.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise three-dimensional map of the electron density, revealing the exact spatial arrangement of every atom in the molecule. chem-soc.si
For a chiral derivative, the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal allows for the determination of the true handedness of the molecule. mit.edu The Flack parameter is a key value calculated during structure refinement that indicates whether the correct enantiomer has been modeled. chem-soc.si
Even for achiral compounds like this compound, if a suitable crystalline solid or derivative can be formed, X-ray crystallography provides invaluable information about its solid-state structure. It can confirm the connectivity and reveal the preferred conformation of the molecule in the crystalline state. Furthermore, it details intermolecular interactions, such as hydrogen bonding involving the secondary amine, which dictate how the molecules pack together in the crystal lattice.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is generated by measuring the absorption of infrared radiation at specific frequencies corresponding to these vibrations. These techniques are excellent for identifying the functional groups present in a molecule. libretexts.org
For this compound, IR spectroscopy would confirm the presence of key functional groups:
N-H Stretch: A characteristic moderate to weak absorption for a secondary amine would be expected in the 3300-3350 cm⁻¹ region. orgchemboulder.com
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ are indicative of C-H bonds in the alkyl groups. docbrown.info
C-O Stretch: A strong, characteristic band for the ether linkage would appear in the 1070-1150 cm⁻¹ range. libretexts.org
N-H Bend: An absorption in the 1550-1650 cm⁻¹ range can also be indicative of the N-H bond. orgchemboulder.com
C-N Stretch: Aliphatic amines show C-N stretching absorptions in the 1020-1250 cm⁻¹ region. orgchemboulder.comdocbrown.info
Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information and is particularly useful for analyzing symmetric vibrations and bonds in non-polar environments. By monitoring changes in the vibrational spectra during a reaction, these techniques can also provide mechanistic insights into bond formation and cleavage.
Table of Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (R₂NH) | N-H Stretch | 3300 - 3350 | Weak to Medium |
| Secondary Amine (R₂NH) | N-H Bend/Wag | 1550 - 1650 / 665 - 910 | Medium / Broad, Strong |
| Alkyl | C-H Stretch | 2850 - 2970 | Strong |
| Ether (C-O-C) | C-O Stretch | 1070 - 1150 | Strong |
Chiral Chromatography Techniques for Enantiomeric Purity and Separation Studies
This compound is an achiral molecule. However, if it is used as a synthon to create chiral derivatives, assessing the enantiomeric purity of the product is critical, especially in pharmaceutical contexts where different enantiomers can have vastly different biological activities. sigmaaldrich.com
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the primary method for separating enantiomers and determining their relative amounts (i.e., the enantiomeric excess, or ee). sigmaaldrich.comwindows.net This separation is achieved by using a chiral stationary phase (CSP). chromatographyonline.com CSPs are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times and thus separation.
Common CSPs for separating chiral amines and their derivatives are based on polysaccharides like cellulose (B213188) or amylose, which are derivatized with groups such as phenylcarbamates. windows.net Method development involves screening different chiral columns and mobile phase compositions (e.g., mixtures of hexane (B92381) and an alcohol like 2-propanol for normal-phase HPLC) to achieve optimal separation. chromatographyonline.comresearchgate.net The detector, typically a UV detector, quantifies the amount of each enantiomer as it elutes from the column, allowing for the precise calculation of enantiomeric purity.
Theoretical and Computational Studies of N 2 Methoxyethyl Isopropylamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
There are no published quantum chemical calculations detailing the electronic structure and reactivity of N-(2-Methoxyethyl)isopropylamine. Such studies would theoretically involve methods like Density Functional Theory (DFT) to elucidate the molecule's behavior at a quantum level.
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and intermolecular interactions of a molecule over time. There is no evidence of MD simulations being performed on this compound to understand its conformational landscape or how it interacts with other molecules in a simulated environment.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
The prediction of spectroscopic parameters, such as vibrational frequencies (infrared and Raman) and NMR chemical shifts, through computational methods is a common practice to support experimental characterization. However, no such predictive studies for this compound have been reported in the scientific literature.
Rational Design and Screening of this compound-Based Reagents and Catalysts
The rational design and in silico screening of new reagents or catalysts based on a lead compound rely heavily on the foundational computational data from the aforementioned theoretical studies. Due to the absence of these primary computational investigations, no research on the rational design of this compound-based functional molecules has been published.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Applications and Reactivity Patterns
While N-(2-Methoxyethyl)isopropylamine is recognized as a valuable building block in organic synthesis, its full potential remains to be unlocked. Future research is anticipated to delve into more sophisticated applications, leveraging its distinct structural features.
The presence of the methoxyethyl group offers a potential handle for chelation-assisted or directed reactions. This could be particularly valuable in C-H activation and functionalization chemistry, where the ether oxygen could coordinate to a metal catalyst, directing reactions to specific sites on the molecule or a substrate. researchgate.net This directing-group capability could lead to the development of novel catalytic cycles where the amine itself, or derivatives thereof, act as transient ligands to control regioselectivity and stereoselectivity in complex transformations.
Furthermore, the reactivity of the secondary amine itself, influenced by the electronic and steric nature of its substituents, warrants deeper investigation. Studies could explore its utility in multicomponent reactions, the synthesis of novel heterocyclic scaffolds, and as a precursor to unique N-alkoxyamines. N-alkoxyamines are a class of compounds with significant applications in polymer chemistry and organic synthesis, and the specific substitution pattern of this compound could yield alkoxyamines with tailored properties for initiating and controlling radical polymerizations. researchgate.netchimia.chrsc.org
Detailed research into its reactivity profile under various conditions (e.g., with different oxidants, reductants, and electrophiles) will be crucial. This will not only expand its synthetic utility but also provide a clearer understanding of its stability and potential degradation pathways, which is critical for its application in more complex systems.
Integration with Flow Chemistry and Automated Synthesis Platforms
The industrial production of amines and their derivatives is increasingly moving towards continuous flow manufacturing to enhance safety, efficiency, and scalability. europa.euangelinifinechemicals.com this compound is well-suited for integration into such systems. Its liquid state at room temperature and moderate boiling point facilitate its handling and transport within flow reactors. sigmaaldrich.comsigmaaldrich.com
Future research will likely focus on developing optimized flow chemistry protocols for the synthesis of this compound itself, as well as for its use as a reagent in continuous processes. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which can be leveraged to improve the yield and purity of reactions involving this amine, potentially minimizing the formation of byproducts often seen in batch processing. europa.eu For instance, its use in nucleophilic substitution or reductive amination reactions in a flow setup could lead to cleaner and more efficient processes.
Moreover, the rise of automated synthesis platforms presents a significant opportunity. sigmaaldrich.comnih.govchemspeed.com These systems, which can perform numerous reactions in parallel with minimal human intervention, could rapidly screen the reactivity of this compound with a wide array of substrates and under diverse conditions. This high-throughput experimentation could accelerate the discovery of novel applications and optimize reaction conditions for its use in medicinal chemistry and materials science. The integration of this amine into automated platforms for the synthesis of compound libraries would be a significant step towards its broader adoption in drug discovery and development. sigmaaldrich.comresearchgate.net
Potential in Advanced Materials Science Applications (focused on synthetic utility)
The unique structural characteristics of this compound make it a promising candidate for various roles in materials science, primarily leveraging its synthetic utility.
One of the most promising areas is in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The nitrogen atom of the amine and the ether oxygen of the methoxyethyl group can both act as coordination sites for metal ions. This bifunctional coordinating ability could allow this compound to function as a structure-directing agent or a modulator in MOF synthesis, influencing the topology, porosity, and ultimately the functional properties of the resulting material. Its use could lead to the formation of novel MOF architectures with tailored gas adsorption, separation, or catalytic properties.
In polymer chemistry, this compound and its derivatives could find application as monomers, cross-linkers, or functional additives. As a secondary amine, it can react with various monomers to be incorporated into polymer backbones or as pendant groups. The methoxyethyl group can impart specific properties to the resulting polymers, such as improved solubility, hydrophilicity, or ion-coordinating ability. Research into its use in the synthesis of functional polymers for coatings, membranes, or biomedical applications is a foreseeable avenue of exploration. ijrpr.comnih.govnih.gov For example, polymers incorporating this amine might exhibit interesting stimuli-responsive behavior due to the potential for protonation of the amine and coordination of the ether group.
Interdisciplinary Research Opportunities in Chemical Sciences
The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research within the chemical sciences.
Catalysis and Organometallic Chemistry: Collaborative research between synthetic organic chemists and organometallic chemists could lead to the design of novel catalysts where this compound or its derivatives serve as ligands. The interplay between the amine and ether functionalities could lead to unique catalyst performance in a range of transformations.
Computational and Theoretical Chemistry: Theoretical studies can play a crucial role in predicting the reactivity and coordination behavior of this compound. Computational modeling can help to understand its interaction with metal centers, predict its effectiveness as a directing group, and guide the design of new experiments. This synergy between computational and experimental chemistry can accelerate the discovery of its novel applications.
Supramolecular Chemistry and Crystal Engineering: The ability of this compound to participate in hydrogen bonding and metal coordination makes it an interesting building block for supramolecular assemblies. Research in this area could explore its use in the construction of complex, self-assembled architectures with potential applications in sensing, molecular recognition, and nanoscale devices.
Q & A
Q. What key physicochemical properties of N-(2-Methoxyethyl)isopropylamine are critical for experimental design?
Methodological Answer: Researchers should prioritize determining solubility (polar vs. nonpolar solvents), boiling/melting points, and stability under varying pH and temperature conditions. For example, analogs like N-(2-hydroxyethyl)-1-methylpiperidin-4-amine exhibit altered reactivity due to substituent polarity, suggesting that the methoxy group in this compound may influence solubility in aqueous or organic phases . Data from NIST Standard Reference Database can guide predictions of these properties for experimental optimization .
Q. What synthetic routes are commonly employed for preparing this compound?
Methodological Answer: A two-step approach is often used:
- Step 1 : React isopropylamine with 2-chloroethyl methyl ether under basic conditions (e.g., K₂CO₃) to form the methoxyethylamine backbone.
- Step 2 : Purify via fractional distillation or column chromatography. Similar methodologies are described for structurally related compounds, where NMR and HRMS are critical for verifying intermediates and final products . For example, 1H NMR can confirm methoxy proton signals at δ 3.3–3.5 ppm and amine protons at δ 1.0–1.2 ppm, while HRMS validates molecular weight accuracy .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer: Combine 1H/13C NMR to assign methoxy (-OCH₃), ethyl, and isopropyl groups, and HRMS to confirm the molecular ion peak (e.g., m/z 117.1154 for C₆H₁₅NO). Purity can be assessed via HPLC with a C18 column and UV detection at 210 nm. Contradictions in spectral data (e.g., unexpected splitting patterns) may arise from residual solvents or stereochemical impurities, requiring iterative recrystallization or preparative TLC .
Advanced Research Questions
Q. What methodologies optimize the yield of this compound in multi-step syntheses?
Methodological Answer: Use DoE (Design of Experiments) to test variables like reaction temperature (40–80°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., 5–10% Pd/C for hydrogenation steps). For instance, ionic liquids such as MEMPBF4 (N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate) can enhance reaction efficiency by stabilizing intermediates . Kinetic studies via in-situ FTIR or GC-MS help identify rate-limiting steps, such as amine alkylation or ether cleavage .
Q. How does the methoxyethyl group influence biological target interactions compared to other alkylamine derivatives?
Methodological Answer: The methoxyethyl group enhances hydrogen-bonding capacity and lipophilicity, which can alter receptor binding kinetics. Comparative studies with analogs (e.g., N-(2-hydroxyethyl)piperidine derivatives) show that methoxy substitution reduces metabolic degradation in hepatic microsomes, as evidenced by CYP450 inhibition assays . For neuroactive applications, patch-clamp electrophysiology can quantify ion channel modulation, while molecular docking predicts binding affinities to targets like serotonin receptors .
Q. What analytical techniques resolve contradictions in spectral data for this compound derivatives?
Methodological Answer: Discrepancies in NMR shifts (e.g., overlapping ethyl/methoxy signals) can be resolved using 2D NMR (COSY, HSQC) to assign coupling networks. For chiral analogs, chiral HPLC or VCD (Vibrational Circular Dichroism) distinguishes enantiomers, as demonstrated in studies of (S)-Methoxyisopropylamine derivatives . Conflicting HRMS data (e.g., isotopic patterns) may require high-resolution orbitrap MS to differentiate isobaric impurities .
Q. How do structural modifications impact pharmacological activity in analogs of this compound?
Methodological Answer: Systematic SAR (Structure-Activity Relationship) studies should compare:
- Substituent effects : Replace methoxy with hydroxy, chloro, or methyl groups to assess potency changes in vitro (e.g., IC₅₀ in enzyme assays).
- Backbone rigidity : Introduce cyclic constraints (e.g., piperidine rings) to evaluate conformational flexibility. For example, N-(3-chloropropyl)-1-methylpiperidin-4-amine exhibits enhanced cytotoxicity in cancer cell lines due to improved membrane permeability . In vivo pharmacokinetics (e.g., bioavailability in rodent models) further validate structural optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
